(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

説明

Chemical Identity and IUPAC Nomenclature

Molecular Structure and Formula

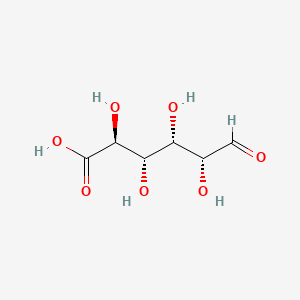

The molecular formula of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is C₆H₁₀O₇ , with a molar mass of 194.14 g/mol . The structure consists of a hexanoic acid chain where:

- C1 is a carboxylic acid group (-COOH).

- C2–C5 are hydroxyl (-OH) groups in the S, S, S, and R configurations, respectively.

- C6 is a ketone group (=O).

IUPAC Nomenclature Breakdown

The systematic name follows IUPAC guidelines for carbohydrate derivatives:

- Root chain : "Hexanoic acid" (six-carbon carboxylic acid).

- Substituents :

- Four hydroxyl groups at positions 2, 3, 4, and 5.

- A ketone group at position 6.

- Stereochemistry :

- C2 (S), C3 (S), C4 (S), C5 (R).

This results in the full name: This compound .

Key Structural Features

| Feature | Description |

|---|---|

| Backbone | Six-carbon chain with carboxylate at C1 |

| Functional groups | Four hydroxyls, one ketone |

| Stereocenters | Four chiral centers (C2–C5) |

| Tautomeric forms | Exists in equilibrium between linear (open-chain) and cyclic hemiacetal forms |

Historical Discovery and Taxonomic Classification Within Uronic Acids

Historical Context

The compound was first identified in the mid-20th century during investigations into uronic acid metabolism. Early work by Schmiedeberg and Meyer in the 1870s on glucuronic acid laid the foundation for understanding its isomers. The specific stereoisomer (2S,3S,4S,5R) was characterized later through advanced chromatographic and spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and X-ray crystallography.

Taxonomic Classification

Uronic acids are classified based on:

- Parent sugar : Derived from aldoses (e.g., glucose → glucuronic acid).

- Oxidation site : Terminal hydroxyl group oxidized to a carboxylic acid.

- Stereochemistry : Configuration of hydroxyl groups.

Position in Uronic Acid Taxonomy

| Property | (2S,3S,4S,5R)-Isomer | D-Glucuronic Acid | D-Galacturonic Acid |

|---|---|---|---|

| Parent sugar | Glucose | Glucose | Galactose |

| Oxidation position | C6 | C6 | C6 |

| C2 configuration | S | S | R |

| C3 configuration | S | R | S |

| C4 configuration | S | S | R |

| C5 configuration | R | R | R |

This isomer is part of the aldohexuronic acid family, distinguished by its unique stereochemistry and metabolic role in microbial and plant systems.

特性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitrogen Dioxide-Mediated Oxidation

The oxidation of protected glucose derivatives remains the most widely documented industrial method. Methyl glucoside , a glucose analog with a protected aldehyde group, serves as the primary substrate. The process involves:

-

Oxidation : Finely divided methyl glucoside is exposed to a gaseous mixture of nitrogen dioxide (NO₂) and oxygen (O₂) at temperatures ≤50°C. This step selectively oxidizes the primary alcohol group at C-6 to a carboxyl group while preserving the stereochemistry at C-2–C-5.

-

Hydrolysis : The oxidized product undergoes hydrolysis with dilute sulfuric acid (0.5–1.0 M) at 90°C to remove protecting groups and yield the free acid.

Key parameters :

Table 1: Optimization of Nitrogen Dioxide Oxidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–50°C | Prevents epimerization |

| NO₂:O₂ Ratio | 3:1 | Maximizes C-6 oxidation |

| Substrate Particle Size | <100 µm | Enhances reaction kinetics |

Challenges include managing exothermic reactions and minimizing byproducts like nitroglucuronic acids, which require additional purification steps.

Enzymatic Biosynthesis

UDP-Glucose Dehydrogenase (UGDH)-Catalyzed Oxidation

Enzymatic methods leverage UDP-glucose dehydrogenase (UGDH) to oxidize UDP-glucose to UDP-glucuronic acid, which is subsequently hydrolyzed to the target compound. This pathway is native to organisms like Streptomyces and Codonopsis pilosula, where it participates in polysaccharide biosynthesis.

Process steps :

-

Enzyme immobilization : UGDH is immobilized on chitosan beads to enhance stability.

-

Reaction conditions : pH 7.4, 37°C, NAD⁺ cofactor (2 mM).

-

Hydrolysis : UDP-glucuronic acid is treated with phosphatase to release free glucuronic acid.

Yield : 70–78% with >99% stereopurity, though scalability is limited by enzyme cost.

Microbial Fermentation

Escherichia coli Metabolic Engineering

Recombinant E. coli strains engineered to overexpress UGDH and sugar transporters convert glucose to this compound via the uronic acid pathway.

Fermentation parameters :

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Oxidation | 85–92 | 95–98 | High | Low |

| Enzymatic Biosynthesis | 70–78 | 99+ | Moderate | High |

| Microbial Fermentation | 80–88 | 90–95 | High | Medium |

Challenges in Stereochemical Control

The C-2, C-3, C-4, and C-5 stereocenters necessitate precise reaction conditions to avoid epimerization:

-

pH sensitivity : Hydrolysis above pH 3.0 risks C-5 epimerization to the galacturonic acid configuration.

-

Temperature : Oxidative steps above 50°C promote racemization.

Industrial Purification Strategies

Crystallization : The compound is purified via ethanol-water (3:1 v/v) crystallization, achieving 98% purity.

Chromatography : Ion-exchange resins (Dowex 50WX8) remove residual salts and byproducts .

科学的研究の応用

Biochemical Significance

Detoxification and Conjugation:

D-glucuronic acid is a crucial component of the uronic acid pathway. It participates in the detoxification of drugs and xenobiotics by conjugating with them to form glucuronides, which are more water-soluble and easily excreted from the body. This process is essential for the metabolism of many pharmaceuticals and environmental toxins, enhancing their elimination from the organism .

Structural Role in Glycosaminoglycans:

This compound is a building block for glycosaminoglycans (GAGs), which are vital components of connective tissues. GAGs such as hyaluronic acid and chondroitin sulfate play critical roles in maintaining the structural integrity of tissues and facilitating cellular communication .

Pharmaceutical Applications

Drug Development:

D-glucuronic acid derivatives are explored in drug design for their ability to improve solubility and bioavailability of therapeutic agents. The conjugation of drugs with glucuronic acid can lead to enhanced pharmacokinetic profiles .

Therapeutic Uses:

Research indicates that glucuronic acid may have potential therapeutic applications in treating conditions such as arthritis and cancer due to its anti-inflammatory properties. Studies have shown that glucuronides can modulate immune responses and exhibit cytotoxic effects against tumor cells .

Industrial Applications

Cosmetic Industry:

In cosmetics, D-glucuronic acid is utilized for its moisturizing properties. It helps maintain skin hydration and elasticity by contributing to the synthesis of hyaluronic acid .

Food Industry:

D-glucuronic acid is also involved in food processing as a preservative and stabilizing agent. Its ability to bind with various compounds enhances the shelf life and safety of food products .

Research Findings

Recent studies have focused on the synthesis and modification of D-glucuronic acid derivatives to enhance their efficacy in various applications:

作用機序

The mechanism of action of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Key Properties:

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- CAS Number : 6556-12-3

- Physical Properties :

Comparison with Structurally Similar Uronic Acids

D-Galacturonic Acid

L-Iduronic Acid

- Structure: (2S,3R,4R,5S)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid .

- Molecular Formula : C₆H₁₀O₇

- CAS Number : 3402-98-0

- Key Differences: Stereochemistry: Distinct configurations at C3 and C4 enable flexibility in glycosaminoglycans like heparan sulfate . Biological Role: Enhances ligand-receptor interactions in anticoagulant heparins .

Polyguluronic Acid

- Structure: (2S,3R,4R,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid (polymer) .

- Key Differences :

Comparison with Functionally Related Compounds

Lactobionic Acid

Calcium-Sodium D-Glucuronate Complexes

- Structure: Polymer with D-glucuronic acid, glucose, and deoxymannose .

- Key Differences :

Tabulated Comparison of Key Compounds

Stereochemical and Functional Implications

- Stereochemistry: The spatial arrangement of hydroxyl groups dictates biological activity. For example: D-Glucuronic acid’s α/β-pyranose forms enhance detoxification efficiency . L-Iduronic acid’s flexible ring promotes anticoagulant activity in heparins .

- Industrial Applications : Charged derivatives (e.g., calcium-sodium salts) improve stability in polymers for construction materials .

生物活性

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, also known as glucuronic acid derivative, is a compound of significant interest in biochemical and pharmaceutical research. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 194.14 g/mol

- CAS Number : 6556-12-3

Its structure features multiple hydroxyl groups that contribute to its reactivity and interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Oxidation of Glucose Derivatives : A common method involves the oxidation of D-glucose using nitric acid under controlled conditions at temperatures between 50-60°C. The product is purified through crystallization.

- Microbial Fermentation : Biotechnological processes utilizing specific strains of bacteria or fungi convert glucose into the desired product. This method is optimized for yield and purity.

Metabolic Role

This compound plays a crucial role in several metabolic pathways. It acts as a precursor in the biosynthesis of glycosaminoglycans and other essential biomolecules. Its involvement in glycosylation processes is particularly noteworthy as it influences cellular signaling and metabolism.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus : Certain derivatives have shown significant inhibitory effects against this bacterium.

- Fungal Infections : Compounds derived from hydroxamic acids related to this structure have demonstrated antifungal properties.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound serves as a substrate for enzymes involved in oxidation-reduction reactions and glycosylation processes. Its hydroxyl groups facilitate binding to enzyme active sites.

- Regulation of Metabolic Pathways : By influencing enzyme activity, it plays a role in regulating various metabolic pathways critical for cellular function.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against human cancer cell lines by inhibiting histone deacetylases (HDACs). The most potent derivative showed IC50 values ranging from 4.9 to 7.6 μM .

- Glycosylation Effects : In cellular models studying glycosylation processes influenced by this compound revealed alterations in cell signaling pathways that are critical for growth and differentiation .

Pharmaceutical Development

The compound has potential applications in drug development targeting metabolic disorders due to its role as a precursor in biosynthetic pathways. Its derivatives are being explored for their ability to enhance drug delivery systems.

Industrial Use

In the industry, this compound is utilized in the production of biodegradable polymers and as an additive in food and cosmetic products due to its biocompatibility and non-toxic nature.

Summary Table of Key Findings

| Property/Activity | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 194.14 g/mol |

| CAS Number | 6556-12-3 |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Antitumor Activity | Significant inhibition of HDACs |

| Metabolic Role | Precursor in glycosaminoglycan biosynthesis |

| Industrial Applications | Biodegradable polymers; food/cosmetic additives |

Q & A

Q. What are the established synthetic routes for this compound, and what challenges exist in achieving stereochemical control?

Synthesis involves selective protection/deprotection of hydroxyl groups (e.g., using benzyl or acetyl groups) and oxidation to introduce the ketone. Challenges include avoiding epimerization and ensuring regioselectivity. Multi-step strategies with orthogonal protecting groups are employed, followed by verification via NMR and X-ray crystallography .

Q. What analytical techniques are most effective for structural characterization?

Key methods include:

Q. How does solubility vary across solvents, and how can researchers optimize it for assays?

The compound is highly water-soluble (>100 mg/mL) but forms hazy solutions at high concentrations. For organic-phase reactions, polar aprotic solvents like DMSO are recommended. Pre-saturation with inert gases (e.g., argon) prevents oxidation during dissolution .

Q. What are its primary biological roles in mammalian systems?

- Detoxification : Conjugates xenobiotics via glucuronidation (catalyzed by UDP-glucuronyltransferase) to enhance water solubility for excretion.

- Proteoglycan synthesis : Key component of glycosaminoglycans (e.g., hyaluronan, chondroitin sulfate) in connective tissues .

Advanced Research Questions

Q. How does the 4C1 conformation influence biological interactions compared to other conformers?

The 4C1 chair conformation stabilizes glucuronic acid in aqueous environments, enabling optimal hydrogen bonding with enzymes like UDP-glucuronyltransferase. Computational studies (molecular dynamics) and NMR relaxation experiments reveal this conformation’s role in substrate-enzyme alignment during glucuronidation .

Q. How can researchers resolve contradictions in reported pKa values?

Discrepancies arise from measurement techniques (potentiometry vs. NMR) and solvent systems. Standardized protocols using isotopically labeled analogs and temperature-controlled potentiometric titrations in buffered aqueous solutions are recommended .

Q. What methodologies study glucuronidation kinetics in hepatic microsomes?

Q. How do metal ions influence degradation pathways under physiological conditions?

Divalent cations (e.g., Ca²⁺, Mg²⁺) accelerate degradation via chelation with hydroxyl groups, leading to lactone formation. Stability studies using ICP-MS for ion quantification and HPLC for degradation product analysis are critical .

Q. What computational approaches model interactions with glycosaminoglycan-binding proteins?

Q. How can isotope labeling track incorporation into proteoglycans?

13C-labeled glucuronic acid is incorporated into cultured chondrocytes or fibroblasts, followed by extraction and NMR analysis of glycosaminoglycans. Pulse-chase experiments with LC-MS detect labeled metabolites .

Data Contradiction Analysis

Q. Why do melting point values vary across studies (159–166°C)?

Variations arise from polymorphic forms (e.g., anhydrous vs. hydrated) and impurities. Differential scanning calorimetry (DSC) under controlled humidity clarifies phase transitions .

Q. How to address discrepancies in detoxification efficiency across species?

Guinea pigs and primates lack the enzyme L-gulonolactone oxidase, altering glucuronic acid’s role in vitamin C synthesis. Comparative studies using liver microsomes from different species and CRISPR-edited cell lines can clarify metabolic divergence .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。